molecular formula C9H9N5O5 B14154942 Ethyl 2-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydrazine-1-carboxylate CAS No. 4615-33-2

Ethyl 2-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydrazine-1-carboxylate

Cat. No.: B14154942
CAS No.: 4615-33-2
M. Wt: 267.20 g/mol
InChI Key: SKGAEFZXPYLDAP-UHFFFAOYSA-N
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Description

Ethyl 2-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydrazine-1-carboxylate is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a benzoxadiazole ring, which is a heterocyclic compound containing nitrogen and oxygen atoms. The nitro group attached to the benzoxadiazole ring enhances its reactivity and makes it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydrazine-1-carboxylate typically involves the reaction of 7-nitro-2,1,3-benzoxadiazole with ethyl hydrazinecarboxylate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydrazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and may require the use of catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the benzoxadiazole ring .

Scientific Research Applications

Ethyl 2-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydrazine-1-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 2-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group and benzoxadiazole ring play crucial roles in its reactivity and ability to interact with biological molecules. The compound can act as a fluorescent probe, allowing researchers to visualize and track various biological processes .

Comparison with Similar Compounds

Ethyl 2-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydrazine-1-carboxylate can be compared with other similar compounds such as:

These compounds share similar structural elements but may differ in their specific applications and reactivity, highlighting the uniqueness of this compound in certain contexts .

Properties

CAS No.

4615-33-2

Molecular Formula

C9H9N5O5

Molecular Weight

267.20 g/mol

IUPAC Name

ethyl N-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]carbamate

InChI

InChI=1S/C9H9N5O5/c1-2-18-9(15)11-10-5-3-4-6(14(16)17)8-7(5)12-19-13-8/h3-4,10H,2H2,1H3,(H,11,15)

InChI Key

SKGAEFZXPYLDAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NNC1=CC=C(C2=NON=C12)[N+](=O)[O-]

Origin of Product

United States

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